2-Chloro-2-methylpentane

Overview

Description

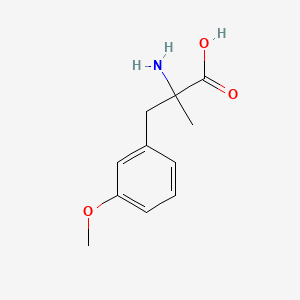

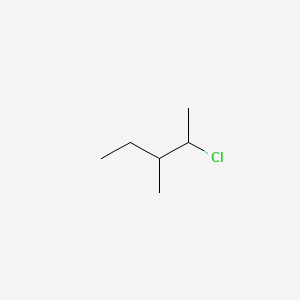

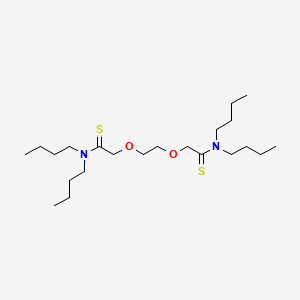

2-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It is also known by other names such as 2-Chlor-2-methylpentan .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methylpentane with chlorine . The optimal reaction conditions for the process were found to be a reaction temperature of 90°C, pressure of 0.67 MPa, residence time of reactants of 15 minutes .Molecular Structure Analysis

The molecular structure of this compound consists of a pentane molecule where one of the hydrogen atoms has been replaced by a chlorine atom . The molecular weight of this compound is 120.620 Da .Chemical Reactions Analysis

This compound can undergo several reactions. For instance, it can react with sodium methoxide in methanol to yield 2-methoxy-2-methylpentane (a substitution product) and 2-methylpent-2-ene (an elimination product) . Another reaction involves the formation of 2-pentene via E1 elimination .Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.62 g/mol . It has a boiling point of 384.15 K .Scientific Research Applications

Conformational Analysis

2-Chloro-2-methylpentane has been studied for its conformational properties. Research demonstrates the presence of different conformations in liquid and solid states, such as the S HH and S CH conformers. This information is critical in understanding molecular behavior and stability in various phases. Studies include normal coordinate calculations and force constant measurements, which are essential for molecular structure analysis and chemical bonding understanding (Crowder & Jaiswal, 1983).

Electron Capture Processes

Research involving this compound also extends to electron capture processes in gamma-radiation of organic halides. This study is crucial for understanding the electronic properties of organic compounds under radiation, which can have applications in radiation chemistry and materials science (Bertin & Hamill, 1964).

Thermal and Electrical Characterization

This compound has been used in the synthesis and characterization of compounds with perovskite-like structures. Research in this area includes studying the structural, thermal, and electrical properties of these compounds, which are significant for applications in materials science, particularly in the development of new materials with unique thermal and electrical properties (Corradi et al., 1995).

Spectroscopic Investigations

The compound has been the subject of spectroscopic studies, including Raman spectroscopy under varying pressures and temperatures. Such studies are crucial for understanding the molecular vibrations and structural changes under different physical conditions, which has implications in physical chemistry and materials analysis (Liu & Zheng, 2007).

Catalytic Properties and Isomerization Studies

This compound is also relevant in the study of catalytic properties and isomerization processes. For example, its role in the isomerization of neopentyl chloride and bromide has been explored, providing insights into mechanisms of chemical reactions and catalysis, which are fundamental in industrial chemistry and process engineering (Lisowski et al., 2010).

Mechanism of Action

Target of Action

2-Chloro-2-methylpentane is a halogenated hydrocarbon. Its primary targets are the carbon atoms in organic compounds where it can participate in substitution or elimination reactions .

Mode of Action

The compound can undergo two types of reactions: substitution (SN1) and elimination (E2). In an SN1 reaction, this compound can react with a weak nucleophile in a polar protic solvent, leading to the formation of an ether . In an E2 reaction, the presence of a strong base favors the elimination mechanism, leading to the formation of an alkene .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to organic synthesis. The compound can participate in reactions leading to the formation of ethers or alkenes, depending on the conditions .

Result of Action

The molecular effects of this compound’s action depend on the type of reaction it undergoes. In a substitution reaction, it can lead to the formation of an ether, while in an elimination reaction, it can lead to the formation of an alkene .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a nucleophile or base, the type of solvent, and the temperature . These factors can influence whether the compound undergoes a substitution or elimination reaction.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXHAWKBICGUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032174 | |

| Record name | 2-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4325-48-8 | |

| Record name | 2-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)

![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)